![molecular formula C6H9BN2O4 B3022739 (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid CAS No. 92988-09-5](/img/structure/B3022739.png)
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds that contain a cis-diol group . This property makes them useful in a variety of chemical reactions and processes .
Synthesis Analysis
Boronic acids can be synthesized through several methods. One common method is the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup . Another method involves the reaction of an aryl halide with diboronyl .Molecular Structure Analysis
The molecular structure of a boronic acid consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is sp2 hybridized, resulting in a trigonal planar geometry around the boron .Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki-Miyaura cross-coupling, a widely-used reaction in organic chemistry . This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
Boronic acids are generally stable and readily prepared compounds. They are known for their mild and functional group tolerant reaction conditions .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biosensors
Boronic acids, including (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, can be used in the development of biosensors. They can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters. This unique property allows boronic acid-based materials to be used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .
Protodeboronation
Pinacol boronic esters, which include (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, are valuable building blocks in organic synthesis. They can be used in the protodeboronation process, which has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Drug Permeation Enhancement
The interaction between boronic acids and diols can be used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .
Fluorescent Sensors
Another application of boronic acids, including (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, is in the development of fluorescent sensors. These sensors can be used for the detection of catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC .
Mechanism of Action
Target of Action
The primary target of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid, with a halide or pseudo-halide under the influence of a palladium catalyst .
Mode of Action
The (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid participates, is a key biochemical pathway. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid may be influenced by these factors.
Result of Action
The result of the action of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Additionally, the reaction conditions, including temperature and the presence of other reagents, can affect the efficiency of the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-ethoxycarbonyl-1H-pyrazol-5-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O4/c1-2-13-6(10)4-3-5(7(11)12)9-8-4/h3,11-12H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXTVTLYLGSDEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C(=O)OCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302407 | |
Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid | |
CAS RN |
92988-09-5 | |
Record name | 3-Ethyl 5-borono-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92988-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150870 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092988095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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